Myrtanyl acetate

Flavor and Fragrance Chemistry Stereochemistry Olfactory Science

Myrtanyl acetate (CAS 29021-36-1) is a bicyclic monoterpenoid ester with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol. Characterized by a pinane backbone, this compound is a mixture of R,S-enantiomers, encompassing both (+)- and (-)-forms of its cis- and trans- diastereomers.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 29021-36-1
Cat. No. B1616863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrtanyl acetate
CAS29021-36-1
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CCC2CC1C2(C)C
InChIInChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3
InChIKeyUWHRPSXEBAXLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrtanyl Acetate (CAS 29021-36-1) Technical and Sourcing Overview for Scientific and Industrial Buyers


Myrtanyl acetate (CAS 29021-36-1) is a bicyclic monoterpenoid ester with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol [1]. Characterized by a pinane backbone, this compound is a mixture of R,S-enantiomers, encompassing both (+)- and (-)-forms of its cis- and trans- diastereomers [1]. It is a volatile organic compound naturally identified in species such as *Angelica gigas* and *Rosmarinus officinalis* (rosemary) [2][3]. Myrtanyl acetate is primarily utilized within the flavor and fragrance industry, where it is valued for its fresh, woody, and herbal odor profile with a slight camphoraceous nuance [4].

Why Myrtanyl Acetate Cannot Be Swapped for Generic Terpenyl Acetates in Technical Applications


Direct substitution of myrtanyl acetate with other terpenyl acetates like geranyl, neryl, or linalyl acetate is not feasible due to significant differences in stereochemical complexity, thermal stability, and olfactory impact [1][2]. Myrtanyl acetate exists as a complex mixture of four diastereomers, with an estimated 20-30% each, favoring trans- forms, which imparts a unique and consistent odor profile absent in single-structure or simpler acetate esters [1]. Furthermore, its bicyclic pinane structure confers distinct thermal decomposition pathways when compared to acyclic or monocyclic analogs, as evidenced by differential behavior in fused salt reactions [3]. These factors collectively mean that replacing myrtanyl acetate with a cheaper, more generic alternative will alter the chemical stability, analytical signature, and organoleptic properties of the final formulation, undermining product consistency and regulatory compliance [4].

Myrtanyl Acetate (CAS 29021-36-1): A Quantitative Evidence Guide for Scientific Differentiation and Sourcing


Diastereomeric Ratio Governs Myrtanyl Acetate's Distinct Olfactory Consistency vs. Single-Isomer Analogs

Unlike many single-isomer terpenyl acetates, myrtanyl acetate is a well-defined mixture of four diastereomers, each present at 20-30%, with a bias towards the trans- forms [1]. This specific and reproducible distribution is critical for its characteristic and consistent fresh, woody, herbal, and slightly camphoraceous odor profile [2]. In contrast, sourcing a pure cis- or trans- isomer, such as (-)-trans-myrtanyl acetate (CAS 90934-53-5), would result in a markedly different olfactory character, often described as more intensely eucalyptus-like, thereby altering the fragrance composition .

Flavor and Fragrance Chemistry Stereochemistry Olfactory Science

Bicyclic Pinane Core Imparts Different Thermal Stability Compared to Acyclic Terpenyl Acetates

The bicyclic pinane backbone of myrtanyl acetate results in distinct thermal decomposition behavior when compared to acyclic or monocyclic terpenyl acetates. In studies of thermal decomposition in inorganic mixed fused salts, myrtanyl acetate follows a reaction pathway that is different from that of myrtenyl acetate (which contains a double bond) or verbenyl acetate [1]. This is a class-level inference that the saturated pinane skeleton of myrtanyl acetate makes it less prone to certain rearrangement or elimination reactions that are common in more unsaturated terpenoids under high-temperature processing conditions.

Organic Chemistry Thermal Analysis Synthetic Process Design

Retention Indices Confirm Resolvable GC-MS Separation of cis- and trans-Myrtanyl Acetate Isomers

Analytical characterization using GC-MS on a standard TR-5 capillary column allows for the clear separation and quantification of the cis- and trans- diastereomers of myrtanyl acetate [1]. The cis- isomer elutes at a retention index (RI) of 1381, while the trans- isomer elutes slightly later at an RI of 1383 [1]. This minor difference in retention time is sufficient for peak resolution, enabling precise monitoring of isomer ratios in both raw material and final product formulations.

Analytical Chemistry Gas Chromatography-Mass Spectrometry (GC-MS) Quality Control

Specific JECFA/EFSA Evaluation and FEMA Status Provide a Defined Regulatory Pathway for Flavor Use

Myrtanyl acetate (CAS 29021-36-1) has undergone specific safety evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), leading to its inclusion as a flavoring substance with an established acceptable daily intake [1][2]. This provides a clear and established regulatory pathway for its use in food and beverage applications. In contrast, related compounds or specific diastereomers (e.g., cis- or trans-myrtanyl acetate individually) may not have been evaluated through the same rigorous process, creating significant uncertainty and potential regulatory hurdles for manufacturers [3].

Regulatory Science Food Safety Flavor and Fragrance Law

Compositional Role in *Rosmarinus officinalis* Essential Oil Differentiates Myrtanyl Acetate from Primary Terpene Constituents

While compounds like 1,8-cineole, camphor, and α-pinene dominate the volatile profile of rosemary (*Rosmarinus officinalis*) essential oil, myrtanyl acetate is consistently identified as a characteristic minor constituent [1]. Its presence, though at low relative abundance (typically <1%), serves as an important marker for natural origin authentication and for providing subtle but critical rounding and depth to the overall herbaceous aroma [2]. This contrasts with synthetic or adulterated rosemary oils which often lack the full spectrum of minor terpenoids, including myrtanyl acetate.

Natural Product Chemistry Essential Oil Analysis Botanical Authentication

Where Myrtanyl Acetate (CAS 29021-36-1) Provides a Verifiable Technical Advantage


Industrial-Scale Flavor and Fragrance Formulation Requiring Regulatory Certainty

When developing new flavor or fragrance formulations intended for the global food and beverage market, the regulatory status of each ingredient is paramount. Procuring myrtanyl acetate (CAS 29021-36-1) leverages the compound's established safety evaluation by JECFA and EFSA, providing a clear and predictable path to market approval [1]. This stands in stark contrast to the use of non-evaluated single-isomer variants or other structurally similar terpenyl acetates, which would trigger a costly and time-consuming novel food approval process. The defined regulatory pathway for myrtanyl acetate translates directly into accelerated product development timelines and significantly reduced legal and compliance risks, making it the preferred choice for large-scale, multinational flavor houses [2].

Quality Control and Authentication of Natural Rosemary (Rosmarinus officinalis) Extracts and Reconstructions

For analytical laboratories and manufacturers of natural essential oils or botanically-derived flavors, myrtanyl acetate serves as a critical marker compound for authenticity. Its presence in rosemary oil, though at low concentrations, is a hallmark of genuine, non-adulterated material [1]. Sourcing a high-purity reference standard of myrtanyl acetate enables the development of robust GC-MS methods based on its well-characterized retention indices (RI 1381 for cis- and 1383 for trans- on a TR-5 column) for quantitative analysis and batch-to-batch comparison [2]. This is essential for verifying supplier claims, preventing economic adulteration with cheaper synthetic terpenes, and ensuring the quality of premium natural products.

High-Temperature Process Development for Flavors and Fragrances

In the development of processed food flavors (e.g., baked goods, extruded snacks) or fragrances for high-heat applications (e.g., candles, diffusers), the thermal stability of aroma chemicals is a key performance indicator. Myrtanyl acetate's saturated bicyclic pinane core implies a different thermal decomposition pathway compared to more labile, unsaturated terpenyl acetates like myrtenyl acetate or geranyl acetate, which can undergo undesirable rearrangements or degradation [1]. Procuring myrtanyl acetate for these applications reduces the risk of off-odor formation during processing or use, ensuring a more stable and true-to-intent fragrance or flavor delivery over the product's lifecycle. This translates to lower rates of batch rejection and a higher-quality consumer experience.

Creation of Complex, Woody-Herbal Fragrance Accords

Perfumers seeking to create nuanced woody, herbal, or coniferous accords require materials with specific and reproducible odor profiles. Myrtanyl acetate's unique olfactory character, defined by its specific 4-diastereomer composition (20-30% each, favoring trans forms), provides a fresh, woody, herbal, and slightly camphoraceous note that cannot be replicated by single-isomer chemicals or simpler acyclic acetates [1][2]. Its balanced profile adds lift and complexity to cologne bases and forest-themed fragrances . Sourcing myrtanyl acetate is therefore essential for maintaining the signature of a proprietary formula and ensuring that the final product matches the perfumer's creative intent and established quality standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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